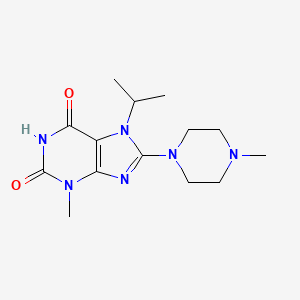![molecular formula C20H20N4O5S B2358577 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 312604-56-1](/img/structure/B2358577.png)
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has been found to have various biochemical and physiological effects on the body. It has been found to regulate glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various fields of scientific research, which makes it a potential candidate for further studies. Another advantage is that it is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations is that it has not been extensively studied for its potential side effects, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide. One of the future directions is to study its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another future direction is to study its potential side effects and toxicity, which may limit its use in clinical trials. Furthermore, future studies may focus on the development of more potent and selective derivatives of this compound for therapeutic use.
Synthesemethoden
The synthesis of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride, which results in the formation of 3-methoxypyrazine-2-carbonyl chloride. The second step involves the reaction of 3-methoxypyrazine-2-carbonyl chloride with 4-aminobenzenesulfonamide, which leads to the formation of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]acetamide. The final step involves the reaction of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]acetamide with ethyl iodide, which results in the formation of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-diabetic properties by regulating glucose metabolism. Furthermore, it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)19(25)23-15-6-10-17(11-7-15)30(26,27)24-18-20(28-2)22-13-12-21-18/h4-13H,3H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAILYPFBGSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)
![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)

![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)

![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)


![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)


![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)